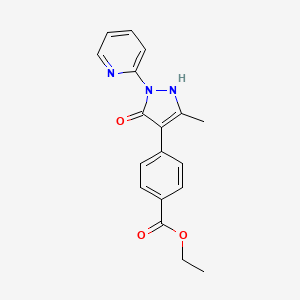
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate is a complex organic compound that features a pyrazole ring substituted with a hydroxy group, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 2-acetylpyridine with ethyl 4-hydroxybenzoate in the presence of hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The hydroxy and pyridinyl groups can form hydrogen bonds and π-π interactions with the target molecules, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)benzoate: Lacks the pyridinyl group, which may affect its binding properties and biological activity.
Methyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both the pyridinyl and hydroxy groups on the pyrazole ring, which can enhance its binding interactions and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl 4-(5-methyl-3-oxo-2-pyridin-2-yl-1H-pyrazol-4-yl)benzoate |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-18(23)14-9-7-13(8-10-14)16-12(2)20-21(17(16)22)15-6-4-5-11-19-15/h4-11,20H,3H2,1-2H3 |
InChI Key |
HDDJWSOUEOKVKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(NN(C2=O)C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


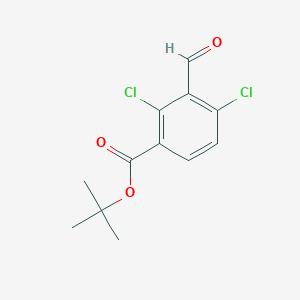
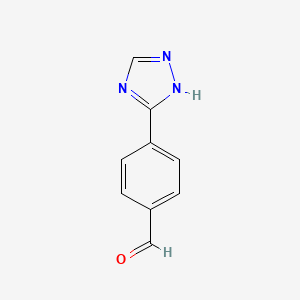

![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
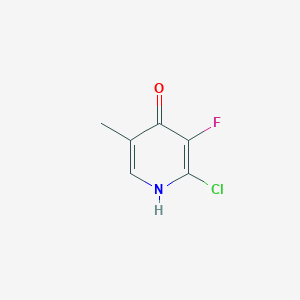
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)

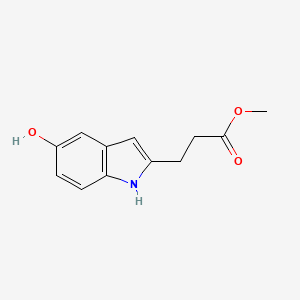
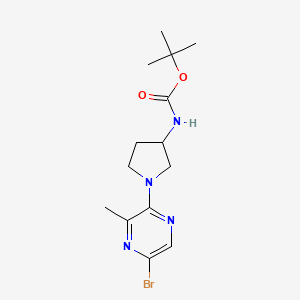
![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)
![6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine](/img/structure/B13925834.png)
![2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
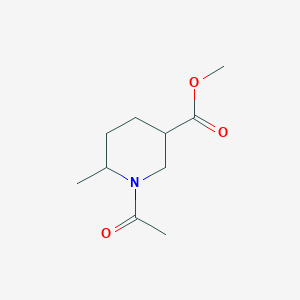
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)
